N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and fusion techniques are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and catalytic amounts of piperidine in boiling ethanol.
Substitution Reactions: Reagents such as phenacyl bromide in the presence of triethylamine as a catalyst are commonly used.
Major Products Formed
Condensation Reactions: These reactions typically yield heterocyclic compounds such as pyrano[2,3-c]pyridine derivatives.
Substitution Reactions: The major products include various substituted cyanoacetamide derivatives.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and carbonyl groups in the compound facilitate its participation in condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . These compounds can interact with various molecular targets and pathways, including enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features similar pyridine and carboxamide moieties but has a different substitution pattern.
Cyanoacetohydrazides: These compounds share the cyanoacetamide core structure and are used in the synthesis of heterocyclic compounds.
Uniqueness
N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and form diverse heterocyclic compounds makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-8-7-11-3-5-13(6-4-11)17-14(18)12-2-1-9-16-10-12/h1-6,9-10H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWMVRXELYLUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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